3-(1-Aminocyclobutyl)benzonitrile hydrochloride

Description

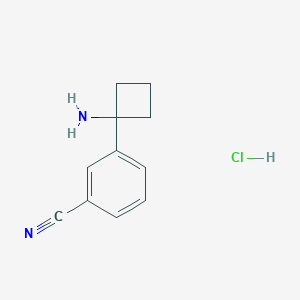

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1-aminocyclobutyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-8-9-3-1-4-10(7-9)11(13)5-2-6-11;/h1,3-4,7H,2,5-6,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBYEHUDJFFIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC(=C2)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 3 1 Aminocyclobutyl Benzonitrile Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, electronic distributions, and related parameters. For 3-(1-Aminocyclobutyl)benzonitrile (B1651353) hydrochloride, these calculations are typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p) to ensure accuracy. researchgate.netcyberleninka.ru

The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles. DFT calculations can elucidate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability. nih.gov Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of 3-(1-Aminocyclobutyl)benzonitrile via DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.15 eV | Region of electron donation (related to ionization potential) |

| LUMO Energy | -2.22 eV | Region of electron acceptance (related to electron affinity) |

| HOMO-LUMO Gap (ΔE) | 3.93 eV | Indicates chemical reactivity and electronic excitability nih.gov |

| Chemical Hardness (η) | 1.97 eV | Measures resistance to change in electron distribution nih.gov |

| Chemical Softness (S) | 0.31 eV⁻¹ | Reciprocal of hardness, indicates polarizability nih.gov |

Note: Values are representative and derived from DFT calculations on structurally similar benzonitrile (B105546) derivatives. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics provides a static picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules. mdpi.com Using force fields such as AMBER or GROMOS, MD simulations can model the movement of atoms over time, revealing the conformational landscape and flexibility of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride. mdpi.com

These simulations are particularly useful for exploring the puckering of the cyclobutane (B1203170) ring and the rotational freedom around the bond connecting the cyclobutyl and phenyl rings. Analysis of the simulation trajectory can identify the most stable, low-energy conformations. Key metrics like the Root Mean Square Deviation (RMSD) can assess the stability of the molecule's conformation over time, while the Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are most flexible. mdpi.com For the benzonitrile moiety, simulations can also shed light on intermolecular interactions, such as ring stacking and hydrogen bonding, that occur in condensed phases. researchgate.netnih.gov

Table 2: Conformational Analysis from Molecular Dynamics Simulations

| Parameter | Description | Typical Findings |

|---|---|---|

| Cyclobutane Ring Puckering | Describes the non-planar conformation of the four-membered ring. | The ring interconverts between bent conformations. |

| Phenyl-Cyclobutyl Dihedral Angle | The angle defining the rotation of the phenyl group relative to the cyclobutyl ring. | Certain rotational angles are energetically favored, restricting free rotation. |

| RMSD | Measures the average deviation of the molecule's backbone atoms from a reference structure. | Low RMSD values (e.g., < 0.3 nm) indicate a stable conformation. mdpi.com |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for interpreting experimental data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. epstem.netresearchgate.net By computing the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H and ¹³C NMR spectra, aiding in the structural confirmation of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride.

Similarly, DFT calculations can determine the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies and intensities of vibrational modes, such as the characteristic C≡N stretch of the nitrile group, the N-H bending of the amino group, and various aromatic ring vibrations, can be compared with experimental FT-IR and FT-Raman data to validate the molecular structure. researchgate.netresearchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) in DMSO

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| Nitrile Carbon (C≡N) | 119.5 | - |

| Aromatic C (ipso-CN) | 112.8 | - |

| Aromatic C (ipso-Cyclobutyl) | 145.1 | - |

| Aromatic C/H | 129.0 - 133.0 | 7.5 - 7.9 |

| Cyclobutyl C (quaternary) | 55.4 | - |

| Cyclobutyl C (CH₂) | 33.2 | 2.1 - 2.5 |

Note: Values are representative and based on GIAO calculations for similar structures. cyberleninka.ruepstem.net

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine Salt) | 3150 - 2800 | 3200 - 2800 |

| C-H Stretch (Aromatic) | 3075 | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 2980 | 3000 - 2850 |

| C≡N Stretch (Nitrile) | 2235 | 2260 - 2220 researchgate.net |

| C=C Stretch (Aromatic) | 1605, 1480 | 1625 - 1430 |

Note: Predicted frequencies are typically scaled to correct for anharmonicity and method limitations.

Computational Elucidation of Reaction Mechanisms and Transition States in Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, DFT calculations can be used to elucidate the synthetic pathways leading to 3-(1-Aminocyclobutyl)benzonitrile hydrochloride. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net

For a potential synthesis, such as the reaction of a benzonitrile precursor with a cyclobutylamine (B51885) equivalent, computational modeling can determine the activation energies (the energy barrier from reactant to transition state) for each step. mdpi.com By comparing the energy profiles of different possible pathways, researchers can predict the most likely reaction mechanism. This knowledge can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity.

Table 5: Hypothetical Energy Profile for a Synthetic Step

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 | Highest energy point in the first step | +22.5 |

| Intermediate | A metastable species formed during the reaction | +5.3 |

| Transition State 2 | Highest energy point in the second step | +18.7 |

Molecular Modeling of Chemical Interactions with Research Targets

To understand how 3-(1-Aminocyclobutyl)benzonitrile hydrochloride might interact with a biological target, such as a protein or enzyme, molecular modeling techniques like docking are employed. unar.ac.id Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net The process involves placing the ligand into the binding site of the protein and scoring different poses based on factors like binding energy. nih.gov

The results of a docking study can reveal specific molecular interactions that stabilize the ligand-receptor complex. For 3-(1-Aminocyclobutyl)benzonitrile hydrochloride, the protonated amino group is a prime candidate for forming strong hydrogen bonds and ionic interactions with negatively charged amino acid residues like aspartate or glutamate. The benzonitrile ring can participate in hydrophobic interactions with nonpolar residues (e.g., leucine, valine) and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. researchgate.net These computational predictions provide a structural hypothesis for the molecule's binding mode at a molecular level.

Table 6: Potential Molecular Interactions with a Hypothetical Protein Binding Site

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Aminocyclobutyl (NH₃⁺) | Hydrogen Bonding, Ionic Interaction | Aspartate (Asp), Glutamate (Glu) |

| Benzonitrile (Phenyl Ring) | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His) |

| Benzonitrile (Phenyl Ring) | Hydrophobic Interaction | Leucine (Leu), Valine (Val), Alanine (Ala) |

Applications of 3 1 Aminocyclobutyl Benzonitrile Hydrochloride As a Chemical Research Tool

Strategic Building Block and Scaffold in the Synthesis of Complex Chemical Entities

3-(1-Aminocyclobutyl)benzonitrile (B1651353) hydrochloride serves as a valuable intermediate and a core structural framework in the synthesis of a diverse array of bioactive compounds. The distinct three-dimensional arrangement of its functional groups provides a unique starting point for the elaboration of more complex molecular architectures.

The aminocyclobutyl portion of the molecule introduces a rigid, non-planar element, which is increasingly sought after in drug design to escape the "flatland" of traditional aromatic scaffolds. This constrained cyclic system can favorably influence the conformational properties of the final molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The primary amine offers a convenient handle for a wide range of chemical transformations, including amidation, alkylation, and participation in multicomponent reactions (MCRs). MCRs, in particular, are a powerful tool in medicinal chemistry for the rapid generation of molecular complexity from simple starting materials. nih.gov

The benzonitrile (B105546) group, on the other hand, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a benzylamine, or participate in various cycloaddition and coupling reactions. This functional group is a common feature in many pharmaceuticals and bioactive molecules. nih.gov

A notable application of the aminocyclobutyl-benzonitrile scaffold is in the development of kinase inhibitors. For instance, derivatives of the closely related 3-(3-Aminocyclobutyl)benzonitrile (B13258693) have shown potent activity against the B-Raf(V600E) mutant, a key target in melanoma. smolecule.com The cyclobutyl moiety in these inhibitors helps to position the key pharmacophoric elements in the appropriate orientation for binding to the kinase active site. The general importance of various scaffolds in the development of kinase inhibitors is well-documented. nih.govresearchgate.net

Furthermore, this scaffold has been utilized as a core structure in the synthesis of H₃ receptor inverse agonists. smolecule.com The constrained nature of the cyclobutyl ring is believed to contribute to the high affinity and selectivity of these compounds for the H₃ receptor, a G protein-coupled receptor (GPCR) involved in various neurological processes. The discovery of novel GPCR ligands is a major focus of pharmaceutical research. nih.gov

The strategic incorporation of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride into synthetic routes allows for the efficient construction of complex molecules with desirable pharmacological properties. Its utility as a building block is summarized in the table below.

| Application Area | Role of the Scaffold | Example Target Class |

| Kinase Inhibitors | Provides a rigid core for optimal pharmacophore presentation. | B-Raf(V600E) |

| GPCR Ligands | The constrained ring contributes to high affinity and selectivity. | Histamine H₃ Receptor |

| Bioactive Compounds | Serves as a versatile intermediate for further chemical elaboration. | Various |

Design and Development of Chemical Probes for Molecular Targets in Chemical Biology

Chemical probes are indispensable tools for elucidating the function of proteins and other biological macromolecules in their native environment. The development of potent, selective, and cell-permeable probes is a critical step in target validation and drug discovery. The structural features of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride make it an attractive starting point for the design of such probes. researchgate.net

The aminocyclobutyl-benzonitrile core can be systematically modified to generate a series of analogs with varying affinities and selectivities for a particular molecular target. The primary amine can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to enable visualization and pull-down experiments. Alternatively, it can be modified with photoreactive groups to allow for covalent labeling of the target protein upon photoactivation.

Given its demonstrated utility in the development of kinase and GPCR inhibitors, derivatives of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride are promising candidates for the development of chemical probes for these important target classes. For example, a highly selective kinase inhibitor derived from this scaffold could be functionalized with a fluorescent tag to create a probe for imaging the localization and dynamics of the target kinase within living cells.

The design of effective chemical probes often involves a detailed understanding of the structure-activity relationships (SAR) of a given chemical series. The systematic exploration of the chemical space around the aminocyclobutyl-benzonitrile scaffold can provide valuable insights into the molecular determinants of target binding and selectivity, which can then be leveraged to design optimized chemical probes.

Fundamental Structure-Reactivity Relationship (SRR) Studies of the Aminocyclobutyl-benzonitrile Moiety

The unique combination of a strained four-membered ring, a primary amine, and a benzonitrile group within the same molecule presents an interesting case for fundamental studies of structure and reactivity. The cyclobutyl ring imposes specific geometric constraints on the attached functional groups, which can influence their chemical behavior.

The reactivity of the primary amine can be modulated by the electronic effects of the benzonitrile group and the steric hindrance imposed by the cyclobutyl ring. For instance, the nucleophilicity of the amine might be different from that of a simple acyclic amine due to the specific bond angles and torsional strain within the cyclobutyl system.

The benzonitrile group can engage in a variety of chemical transformations, and its reactivity can be influenced by the presence of the aminocyclobutyl substituent. The interaction between the lone pair of the amine and the pi-system of the benzonitrile can affect the electron density of the aromatic ring and the nitrile group, thereby influencing its susceptibility to electrophilic and nucleophilic attack. For example, the benzonitrile moiety is known to participate in π-π stacking interactions and can act as a hydrogen bond acceptor. nih.gov The fragmentation and recombination reactions of benzonitrile have also been studied, revealing complex chemical pathways. nih.govrsc.org

Structure-activity relationship (SAR) studies on derivatives of 3-(3-Aminocyclobutyl)benzonitrile have provided valuable insights into the impact of substituents on biological activity. For instance, in the context of B-Raf(V600E) inhibition, the position of substituents on the benzonitrile ring was found to significantly affect the inhibitory potency and selectivity. smolecule.com

| Substituent Position | Activity (IC₅₀) | Selectivity Index (vs. wild-type) |

| 4-Fluoro | 12 nM | 8.2 |

| 3-Methoxy | 45 nM | 4.1 |

| 2-Chloro | 210 nM | 1.9 |

Data adapted from lead optimization studies of 3-(3-aminocyclobutyl)benzonitrile derivatives. smolecule.com

Such studies, which correlate specific structural features with observed reactivity or biological activity, are crucial for the rational design of new molecules with desired properties. The aminocyclobutyl-benzonitrile moiety provides a rich platform for conducting systematic SRR and SAR investigations. mdpi.comdundee.ac.ukacademie-sciences.frnih.gov

Generation of Chemically Diverse Libraries for Exploratory Research

The exploration of novel chemical space is a key driver of innovation in drug discovery and chemical biology. The synthesis of chemically diverse libraries of small molecules is a powerful approach for identifying new hits against a wide range of biological targets. Diversity-oriented synthesis (DOS) is a strategy that aims to generate structurally complex and diverse compound collections from a common starting material. nih.govnih.govcam.ac.ukbroadinstitute.orgresearchgate.net

3-(1-Aminocyclobutyl)benzonitrile hydrochloride is an excellent starting material for the generation of such libraries. The presence of two distinct and reactive functional groups—the primary amine and the benzonitrile—allows for the divergent elaboration of the core scaffold into a multitude of different molecular architectures.

The primary amine can be readily acylated, alkylated, or used in multicomponent reactions to introduce a wide variety of substituents and build up molecular complexity. The benzonitrile group can be transformed into other functional groups, such as carboxylic acids, amides, or tetrazoles, further expanding the chemical diversity of the library.

By systematically combining a range of building blocks and reaction types, large and diverse libraries of compounds based on the aminocyclobutyl-benzonitrile scaffold can be generated. These libraries can then be screened in high-throughput assays to identify compounds with interesting biological activities. The modular nature of this approach also facilitates the rapid synthesis of analogs for follow-up studies and lead optimization.

Role in Methodological Development within Amine and Nitrile Chemistry

The unique structural and electronic properties of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride can be exploited in the development of new synthetic methodologies. The reactivity of the primary amine, influenced by the adjacent cyclobutyl ring, may enable novel transformations that are not possible with simpler amines. For example, the strained nature of the cyclobutyl ring could be harnessed to promote ring-opening or ring-expansion reactions under specific conditions.

Similarly, the benzonitrile group can serve as a substrate for the development of new cyanation or nitrile transformation reactions. The presence of the aminocyclobutyl substituent may influence the regioselectivity or stereoselectivity of these reactions. The synthesis of benzonitrile and its derivatives is an active area of research, with a focus on developing greener and more efficient methods. researchgate.netrsc.org The unique reactivity of the nitrile group is also a subject of ongoing investigation. researchgate.net

By studying the chemical behavior of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride in various reaction systems, new insights into the fundamental principles of amine and nitrile chemistry can be gained. This can lead to the development of novel synthetic methods with broad applicability in organic synthesis.

Future Directions and Emerging Research Avenues for 3 1 Aminocyclobutyl Benzonitrile Hydrochloride

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Synthetic Route Prediction

The advent of artificial intelligence (AI) and machine learning (ML) has catalyzed a paradigm shift in the landscape of drug discovery and chemical synthesis. frontiersin.orgresearchgate.net These powerful computational tools are increasingly being employed for de novo drug design, a process that generates novel molecular structures with desired pharmacological properties from the ground up. nih.govschrodinger.com For a compound like 3-(1-aminocyclobutyl)benzonitrile (B1651353) hydrochloride, AI algorithms can explore a vast chemical space to design analogs with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.

Machine learning models, particularly deep reinforcement learning, can be trained on large datasets of known molecules and their biological activities to generate new structures. nih.gov Techniques like recurrent neural networks (RNNs) and generative adversarial networks (GANs) can learn the underlying patterns in molecular data to propose novel compounds that are synthetically accessible and possess desirable biological attributes. frontiersin.orgnih.gov

| AI/ML Application | Potential Impact on 3-(1-Aminocyclobutyl)benzonitrile Hydrochloride Research |

| De Novo Design | Generation of novel analogs with optimized biological activity and properties. nih.govschrodinger.com |

| Synthetic Route Prediction | Identification of efficient and cost-effective synthesis pathways for the parent compound and its derivatives. cas.orgpreprints.org |

| Property Prediction | In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize promising candidates. |

Exploration of Bioorthogonal Chemistry and Click Chemistry Applications

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govcas.org "Click chemistry," a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. cas.orgspringernature.com The nitrile group present in 3-(1-aminocyclobutyl)benzonitrile hydrochloride offers a potential handle for engaging in such reactions.

While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, research has expanded to include a variety of other transformations. nobelprize.org The nitrile functional group, for instance, can participate in certain cycloaddition reactions. acs.org Recent studies have explored the use of heteroaromatic nitriles in biocompatible click reactions with 1,2-aminothiols, such as the N-terminal cysteine of proteins. acs.org This opens up avenues for the site-specific labeling and modification of biomolecules. acs.org

The unique cyclobutyl and benzonitrile (B105546) moieties of 3-(1-aminocyclobutyl)benzonitrile hydrochloride could be exploited to design novel probes for chemical biology. By functionalizing the molecule with a bioorthogonal handle, it could be used to track biological processes, identify target proteins, or deliver therapeutic agents to specific cells. The development of mutually orthogonal click reactions allows for the simultaneous labeling of multiple biomolecules, offering a sophisticated approach to studying complex biological systems. nih.gov

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. rsc.orgjocpr.com Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are central to this effort. nih.govnih.gov Future research on 3-(1-aminocyclobutyl)benzonitrile hydrochloride will likely emphasize the development of greener synthetic routes.

Key areas of focus in green chemistry for the synthesis of this compound could include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. jocpr.comjddhs.com

Catalysis: Employing catalytic reactions, including biocatalysis (using enzymes) and heterogeneous catalysis, to improve reaction efficiency, selectivity, and reduce waste. nih.govjddhs.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. jocpr.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce energy consumption and reaction times. jddhs.com

By adopting these principles, the synthesis of 3-(1-aminocyclobutyl)benzonitrile hydrochloride can be made more sustainable, reducing its environmental footprint and aligning with the broader goals of green chemistry in the pharmaceutical sector. rsc.org

Advancements in High-Throughput Synthesis and Characterization Platforms

High-throughput screening (HTS) has become an indispensable tool in drug discovery, enabling the rapid testing of large libraries of chemical compounds against biological targets. news-medical.netmedcraveonline.com To support these screening efforts, there is a growing need for high-throughput synthesis and characterization platforms. nih.gov

The synthesis of a diverse library of derivatives based on the 3-(1-aminocyclobutyl)benzonitrile hydrochloride scaffold would be crucial for structure-activity relationship (SAR) studies. news-medical.net High-throughput synthesis methodologies, often employing automated and miniaturized reaction formats, can accelerate the creation of such libraries. nih.gov

In parallel, advancements in high-throughput characterization techniques are essential for the rapid analysis of these newly synthesized compounds. Techniques like high-throughput mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allow for the quick confirmation of structure and purity. acs.org The integration of automated synthesis and characterization platforms can significantly streamline the early stages of drug discovery, enabling a more rapid identification of promising lead compounds. news-medical.netnih.gov

| Platform | Role in Advancing Research |

| High-Throughput Synthesis | Rapid generation of diverse chemical libraries based on the 3-(1-aminocyclobutyl)benzonitrile hydrochloride scaffold. nih.gov |

| High-Throughput Characterization | Quick and efficient analysis of synthesized compounds for structure and purity verification. acs.org |

| Integrated Automation | Streamlining the entire workflow from synthesis to screening, accelerating the discovery of new bioactive molecules. news-medical.net |

Potential for Applications in Advanced Materials Science and Nanotechnology (based on chemical properties)

The chemical properties of 3-(1-aminocyclobutyl)benzonitrile hydrochloride, particularly the benzonitrile group, suggest potential applications beyond the pharmaceutical realm, extending into materials science and nanotechnology. atamanchemicals.comatamankimya.com Benzonitrile itself is a versatile precursor and solvent used in the synthesis of various materials, including resins and polymers. atamanchemicals.comwikipedia.org

The aromatic nature of the benzonitrile moiety can facilitate π-π stacking interactions, which are crucial for the self-assembly of molecules and the formation of ordered structures. This property could be harnessed to create novel organic materials with specific electronic or optical properties. The presence of both an amino group and a nitrile group provides opportunities for polymerization or incorporation into larger macromolecular structures.

In the field of nanotechnology, the compound could serve as a building block for the synthesis of functionalized nanoparticles or as a component in the development of molecular sensors. nih.gov The ability of benzonitrile to coordinate with transition metals could also be exploited to create novel metal-organic frameworks (MOFs) or other coordination polymers with unique catalytic or gas storage properties. atamankimya.com Further investigation into the material properties of 3-(1-aminocyclobutyl)benzonitrile hydrochloride and its derivatives could uncover exciting new applications in these cutting-edge fields. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Aminocyclobutyl)benzonitrile hydrochloride, and how are reaction conditions optimized for yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the cyclobutane ring. Key steps include introducing the aminocyclobutyl group via reductive amination or cyclization reactions, followed by cyanation to attach the benzonitrile moiety. The hydrochloride salt is formed by treating the free base with HCl. Optimization focuses on temperature control (e.g., 0–5°C during nitrile group introduction), solvent selection (polar aprotic solvents for cyanation), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. How can researchers ensure the solubility and stability of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride in various solvents under experimental conditions?

- Methodology : Solubility is enhanced by the hydrochloride salt form, particularly in polar solvents like water, methanol, or DMSO. Stability tests involve monitoring degradation via HPLC or NMR under varying pH (e.g., 3–9), temperatures (4°C to 40°C), and light exposure. For long-term storage, lyophilization and storage in amber vials at -20°C are recommended to prevent hydrolysis of the nitrile group .

Q. What analytical techniques are most reliable for characterizing the purity and structure of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride?

- Methodology : Use a combination of:

- HPLC-MS : To confirm molecular weight (e.g., [M+H]+ at m/z 189.1) and detect impurities.

- 1H/13C NMR : To verify cyclobutane ring protons (δ 2.5–3.5 ppm) and aromatic nitrile signals.

- FT-IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 2500–3000 cm⁻¹ (amine hydrochloride).

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the cyclobutane ring strain influence the reactivity of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride in nucleophilic substitution reactions?

- Methodology : The strained cyclobutane ring increases electrophilicity at the benzonitrile carbon. Kinetic studies (e.g., using Eyring plots) compare reaction rates with non-strained analogs. Computational modeling (DFT) identifies transition states and charge distribution differences. Experimental validation involves trapping intermediates with thiols or amines under controlled pH .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodology :

Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) with experimental kinetic data.

Solvent Effects : Use COSMO-RS models to account for solvation discrepancies.

Isotope Labeling : Track reaction pathways using 15N-labeled amine groups to validate mechanistic hypotheses .

Q. How can advanced spectroscopic techniques elucidate the stereochemical configuration of derivatives of 3-(1-Aminocyclobutyl)benzonitrile hydrochloride?

- Methodology :

- 2D NOESY NMR : Detect spatial proximity between cyclobutane protons and adjacent substituents.

- X-ray Crystallography : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine-substituted analogs).

- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers by comparing experimental and simulated spectra .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) at concentrations from 1 nM to 10 µM.

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Mutagenesis Studies : Identify critical binding residues by replacing amino acids (e.g., Asp → Ala) in the target protein .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for 3-(1-Aminocyclobutyl)benzonitrile hydrochloride?

- Methodology :

Purity Assessment : Re-analyze samples via DSC (Differential Scanning Calorimetry) to detect polymorphic forms.

Interlaboratory Comparison : Cross-validate NMR and IR data using standardized protocols (e.g., 500 MHz NMR, KBr pellets for IR).

Crystallization Conditions : Investigate solvent-dependent polymorphism by recrystallizing from ethanol vs. acetonitrile .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 198.65 g/mol | |

| Solubility in Water | 25 mg/mL (25°C) | |

| HPLC Retention Time | 6.8 min (C18 column, 60% MeOH/water) | |

| DFT-Calculated LogP | 1.2 (±0.1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.